molecular formula C17H19N5O4 B11452832 Butyl 5-methyl-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Butyl 5-methyl-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11452832
M. Wt: 357.4 g/mol
InChI Key: UERDQUGJKKYWFK-UHFFFAOYSA-N
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Description

Butyl 5-methyl-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a synthetic compound belonging to the class of triazolopyrimidines These compounds are characterized by a triazole ring fused to a pyrimidine ring, forming a polycyclic aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 5-methyl-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-nitrobenzaldehyde with butyl acetoacetate in the presence of ammonium acetate and acetic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the triazolopyrimidine core. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Butyl 5-methyl-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Butyl 5-methyl-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with various molecular targets. It has been shown to inhibit the production of nitric oxide and tumor necrosis factor-α in stimulated human microglia cells. This inhibition is achieved through the suppression of the NF-kB inflammatory pathway and the reduction of endoplasmic reticulum stress . Additionally, the compound’s neuroprotective effects are mediated by the inhibition of apoptosis markers such as cleaved caspase-3 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl 5-methyl-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity.

Properties

Molecular Formula

C17H19N5O4

Molecular Weight

357.4 g/mol

IUPAC Name

butyl 5-methyl-7-(3-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C17H19N5O4/c1-3-4-8-26-16(23)14-11(2)20-17-18-10-19-21(17)15(14)12-6-5-7-13(9-12)22(24)25/h5-7,9-10,15H,3-4,8H2,1-2H3,(H,18,19,20)

InChI Key

UERDQUGJKKYWFK-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(NC2=NC=NN2C1C3=CC(=CC=C3)[N+](=O)[O-])C

Origin of Product

United States

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